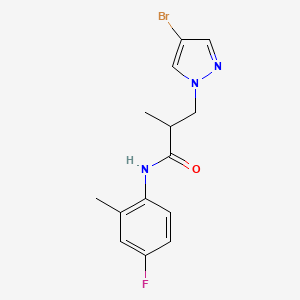![molecular formula C19H17ClN6S B10949247 1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-benzimidazol-2-yl)thiourea](/img/structure/B10949247.png)
1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-benzimidazol-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)THIOUREA is a complex organic compound that features a combination of pyrazole and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzimidazole intermediates, which are then coupled through a thiourea linkage. Common reagents used in these reactions include chlorobenzyl chloride, methyl benzimidazole, and thiourea. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the intermediates are synthesized and purified before being combined. The use of automated systems to control reaction parameters such as temperature, pressure, and pH would ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully hydrogenated thiourea compound.
Scientific Research Applications
N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)THIOUREA exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)UREA
- N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)CARBAMATE
Uniqueness
What sets N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)THIOUREA apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H17ClN6S |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-(1-methylbenzimidazol-2-yl)thiourea |
InChI |
InChI=1S/C19H17ClN6S/c1-25-17-5-3-2-4-16(17)23-18(25)24-19(27)22-15-10-21-26(12-15)11-13-6-8-14(20)9-7-13/h2-10,12H,11H2,1H3,(H2,22,23,24,27) |
InChI Key |
CZEZGSAGJCCKPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=S)NC3=CN(N=C3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl}-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B10949165.png)
![N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B10949169.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B10949172.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10949182.png)
![7-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949189.png)
![(5-Chlorothiophen-2-yl)[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10949195.png)
![2-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole](/img/structure/B10949203.png)
![2-(2-Furyl)-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10949208.png)
![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10949222.png)
![2-[1-(4-fluorobenzyl)piperidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10949227.png)
![methyl 9-methyl-2-(1-methyl-4-nitro-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10949232.png)
![5-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10949233.png)
![4-chloro-N-[3-(morpholin-4-ylmethyl)phenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10949236.png)

